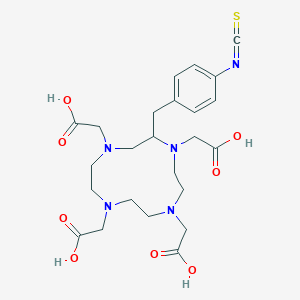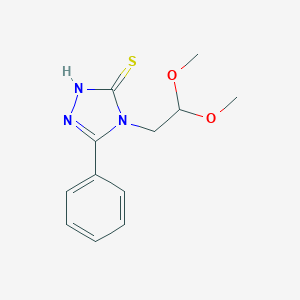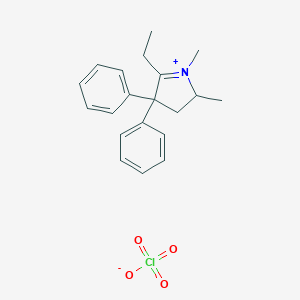
Ethyl (2,4-dimethyloxazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2,4-dimethyloxazol-5-yl)carbamate, commonly known as ethoxycarbonyloxime or simply EOC, is a chemical compound that has been widely used in scientific research for its unique properties. EOC is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes it a valuable tool for studying the role of acetylcholine in various physiological and pathological processes. In
Mécanisme D'action
EOC acts as a reversible inhibitor of acetylcholinesterase, binding to the enzyme's active site and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in increased cholinergic activity. The exact mechanism of action of EOC is still being studied, but it is believed to involve the formation of a covalent bond between EOC and the enzyme's active site.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of EOC are primarily related to its inhibition of acetylcholinesterase. This can lead to increased cholinergic activity, which can have a variety of effects on the body. For example, increased cholinergic activity in the brain can lead to improved cognitive function, while increased cholinergic activity in the cardiovascular system can lead to decreased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using EOC in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological and pathological processes in a controlled environment. However, there are also limitations to using EOC. For example, its potency can make it difficult to control the degree of inhibition, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are many potential future directions for research involving EOC. One area of interest is the development of new drugs that target acetylcholinesterase, based on the structure of EOC. Another area of interest is the study of the effects of EOC on other neurotransmitters and enzymes, to better understand its mechanism of action. Additionally, EOC could be used in combination with other drugs to study their interactions and potential synergistic effects.
Méthodes De Synthèse
EOC can be synthesized by reacting ethyl chloroformate with 2,4-dimethyloxazole-5-amine in the presence of sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to yield EOC in high purity. This synthesis method has been well-established and has been used to produce EOC for research purposes for many years.
Applications De Recherche Scientifique
EOC has been extensively used in scientific research as an acetylcholinesterase inhibitor. It has been used to study the role of acetylcholine in various physiological and pathological processes, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis. EOC has also been used to study the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal system.
Propriétés
Numéro CAS |
132334-50-0 |
|---|---|
Nom du produit |
Ethyl (2,4-dimethyloxazol-5-yl)carbamate |
Formule moléculaire |
C8H12N2O3 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11) |
Clé InChI |
YNSAFEHXWGDMBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(N=C(O1)C)C |
SMILES canonique |
CCOC(=O)NC1=C(N=C(O1)C)C |
Synonymes |
Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



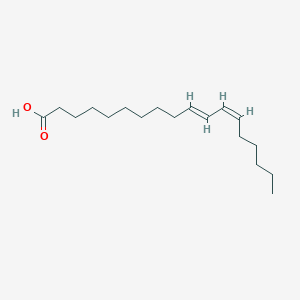
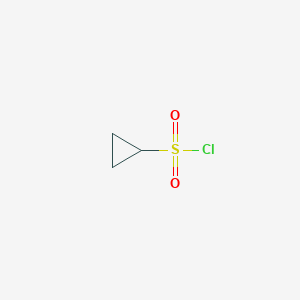
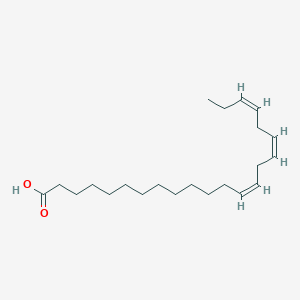
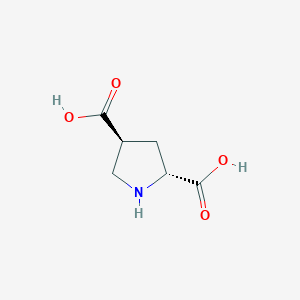
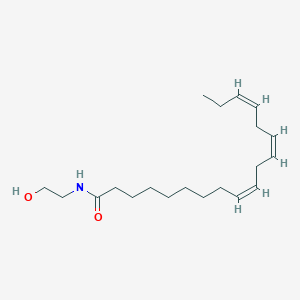
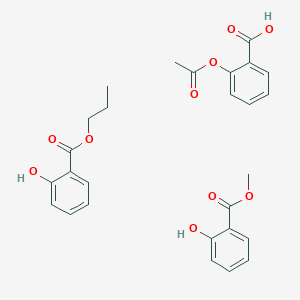
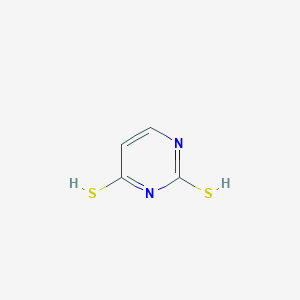
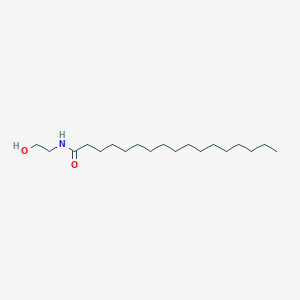
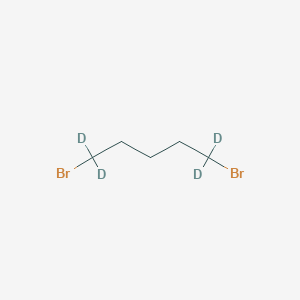
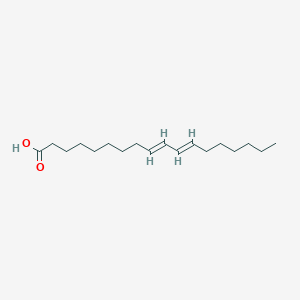
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
